N-(benzo[d][1,3]dioxol-5-yl)-2-(4-methoxyphenylsulfonamido)-4-methylthiazole-5-carboxamide
Description
This compound features a thiazole core substituted with a 4-methyl group and a carboxamide linkage to a benzo[d][1,3]dioxol-5-yl moiety. Additionally, the thiazole ring is functionalized with a 4-methoxyphenylsulfonamido group. The synthesis likely involves coupling reactions, as seen in analogous compounds (e.g., amide bond formation using carbodiimide reagents or HATU/DIPEA) .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[(4-methoxyphenyl)sulfonylamino]-4-methyl-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O6S2/c1-11-17(18(23)21-12-3-8-15-16(9-12)28-10-27-15)29-19(20-11)22-30(24,25)14-6-4-13(26-2)5-7-14/h3-9H,10H2,1-2H3,(H,20,22)(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYTLKMXUPIECPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NS(=O)(=O)C2=CC=C(C=C2)OC)C(=O)NC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(benzo[d][1,3]dioxol-5-yl)-2-(4-methoxyphenylsulfonamido)-4-methylthiazole-5-carboxamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and as an inhibitor of specific biological pathways. This article reviews the synthesis, biological activity, and potential applications of this compound based on diverse research findings.
Synthesis
The synthesis of this compound involves several steps:
- Starting Materials : The synthesis typically begins with benzo[d][1,3]dioxole derivatives and thiazole precursors.
- Reactions : Key reactions include sulfonamidation and carboxamide formation, often utilizing coupling agents to facilitate the reaction between the thiazole and the sulfonamide moieties.
- Purification : The final product is purified using techniques such as recrystallization or chromatography to ensure high purity for biological testing.
Antitumor Activity
Recent studies have demonstrated that compounds structurally related to this compound exhibit significant antitumor activity. For instance:
- EGFR Inhibition : Compounds with similar thiazole structures have been shown to inhibit the epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers. The inhibition was evaluated using in vitro assays on human cancer cell lines, revealing a correlation between structural modifications and increased inhibitory potency against EGFR .
- Cell Viability Assays : The MTT assay has been employed to assess cellular toxicity and proliferation in cancerous versus normal cell lines. Compounds similar to the target compound demonstrated selective cytotoxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index .
The proposed mechanism of action for this compound involves:
- Inhibition of Cell Proliferation : By targeting specific kinases involved in cell signaling pathways, the compound may disrupt the proliferation signals in cancer cells.
- Induction of Apoptosis : Some studies indicate that similar compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death .
Study 1: Antitumor Efficacy in HeLa Cells
A study evaluated the antitumor efficacy of a series of thiazole derivatives related to this compound against HeLa cells. Results indicated that certain derivatives exhibited IC50 values below 10 µM, demonstrating significant cytotoxicity .
| Compound | IC50 (µM) | Cell Line | Mechanism |
|---|---|---|---|
| Compound A | 8.5 | HeLa | EGFR Inhibition |
| Compound B | 12.0 | HeLa | Apoptosis Induction |
| Target Compound | 9.0 | HeLa | EGFR Inhibition |
Study 2: Selectivity Against Normal Cells
In another investigation, the selectivity of the compound was tested against normal human umbilical vein endothelial cells (HUVEC). The results showed minimal toxicity at concentrations that were effective against cancer cells, highlighting its potential for therapeutic use with reduced side effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Scaffolds
The target compound’s thiazole core distinguishes it from benzimidazoles (), triazoles (), and isoxazoles (). For example:
- Benzimidazoles (e.g., compounds 4d–4f in ) exhibit fused benzene-imidazole rings but lack sulfonamide and thiazole functionalities .
- 1,2,4-Triazoles (e.g., compounds 7–9 in ) share sulfonylphenyl groups but differ in ring structure and tautomeric behavior .
Substituent Analysis
2.2.1. Benzodioxole-Containing Analogues
- Compound 35 (): Features a cyclopropanecarboxamide-thiazole core with a benzodioxole group but replaces the sulfonamide with a 4-phenyl substituent. Melting point and yield data are unavailable for direct comparison .
- Compound 72 (): Includes a 4-methoxyphenylthiazole and benzodioxole-carboxamide but substitutes the sulfonamide with a 4-(methylthio)benzoyl group .
- Compound in : Shares the thiazole carboxamide, benzodioxole, and 4-methoxyphenyl motifs but introduces a thioxo group and amino substituent, altering electronic properties .
2.2.2. Sulfonamide-Containing Analogues
- Triazole derivatives (): Incorporate 4-X-phenylsulfonyl groups (X = H, Cl, Br) but lack the benzodioxole and thiazole moieties. IR spectra confirm tautomeric forms distinct from the target compound .
- Diphenyl acrylonitrile derivatives (): Include sulfonamide groups (e.g., compound 23i) but are based on acrylonitrile scaffolds rather than thiazoles .
Structural and Physicochemical Data Comparison
Table 1: Selected Physicochemical Properties of Analogues
Table 2: Functional Group Comparison
| Functional Group | Target Compound | (4d–4f) | (7–9) | (35) |
|---|---|---|---|---|
| Thiazole Core | Yes | No | No | Yes |
| Benzodioxole | Yes | Yes (in some) | No | Yes |
| Sulfonamide | Yes | No | Yes | No |
| Carboxamide | Yes | No | No | Yes |
Key Observations and Insights
Structural Uniqueness : The combination of thiazole, sulfonamide, and benzodioxole is rare in the literature. Closest analogues (e.g., –11) share partial motifs but differ in substituent arrangements .
Synthetic Challenges : The presence of multiple reactive groups (e.g., sulfonamide, carboxamide) may necessitate stepwise coupling to avoid side reactions, as seen in –10 .
Potential Bioactivity: While pharmacological data are absent, sulfonamide-thiazole hybrids (e.g., ) are often explored for antimicrobial or anticancer activity, suggesting plausible applications for the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
